Molecular Weight and Lipophilicity Differential: 5-Bromo vs. Non-Brominated Analog
(5-Bromo-2-methylpyridin-3-yl)methanol exhibits a molecular weight of 202.05 g·mol⁻¹ and a calculated LogP of 0.89, representing a 64% higher molecular mass and a 123% increase in calculated lipophilicity relative to the non-brominated analog (2-methylpyridin-3-yl)methanol (MW 123.15 g·mol⁻¹, LogP 0.4) [1]. This physicochemical divergence has direct implications for drug-likeness parameters, including compliance with Lipinski's Rule of Five thresholds and predicted membrane permeability.
| Evidence Dimension | Molecular Weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 202.05 |
| Comparator Or Baseline | (2-Methylpyridin-3-yl)methanol: 123.15 |
| Quantified Difference | +78.90 g·mol⁻¹ (64% increase) |
| Conditions | Computed molecular weight from PubChem; experimental confirmation per vendor datasheets |
Why This Matters
The bromine substituent adds significant mass and lipophilicity, which alters compound behavior in biological assays, chromatographic purification, and formulation development.
- [1] PubChem. (2026). Comparative physicochemical data: (5-Bromo-2-methylpyridin-3-yl)methanol (CID 89609906, MW 202.05) vs. (2-Methylpyridin-3-yl)methanol (CID 302564, MW 123.15, XLogP3-AA 0.4). View Source
